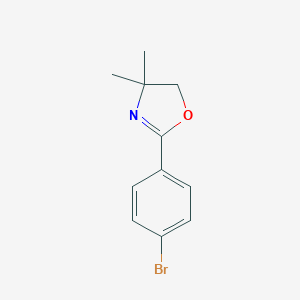
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Cat. No. B048148
Key on ui cas rn:
32664-14-5
M. Wt: 254.12 g/mol
InChI Key: GXWMQSSSRSHOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04501895
Procedure details


To the title compound of Example 2 (0.1 moles) was added dropwise, in the cold, thionyl chloride (0.4 moles) over 35 min. After stirring for one hour, the reaction was transferred to an addition funnel and added dropwise to rapidly stirring diethyl ether (700 ml). After stirring for 20 hours, the white solid was filtered under reduced pressure was washed well with diethyl ether. The dry solid was treated with 20% sodium hydroxide (75 ml). After stirring for 30 minutes the product was extracted into diethyl ether, and the aqueous layer was washed with ether. The combined ether extracts were washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure to an oil. The oil was distilled under vacuum to yield 20.0 g of the title compound as a colorless liquid, b.p. 69°-73° C./0.04 mm Hg.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=1)([CH3:5])[CH2:3]O.S(Cl)(Cl)=O>C(OCC)C>[Br:14][C:11]1[CH:10]=[CH:9][C:8]([C:7]2[O:15][CH2:3][C:2]([CH3:1])([CH3:5])[N:6]=2)=[CH:13][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)(C)NC(C1=CC=C(C=C1)Br)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was transferred to an addition funnel
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 20 hours
|
|
Duration
|
20 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the white solid was filtered under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed well with diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The dry solid was treated with 20% sodium hydroxide (75 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 30 minutes the product
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted into diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous layer was washed with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether extracts were washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure to an oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The oil was distilled under vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C=1OCC(N1)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 g | |
| YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
